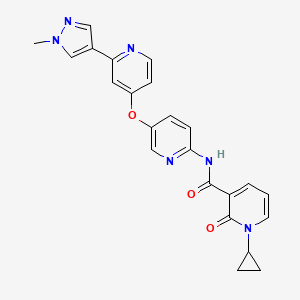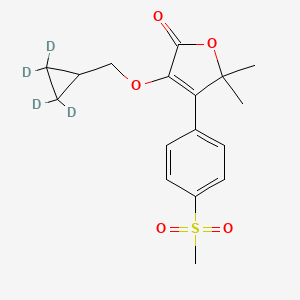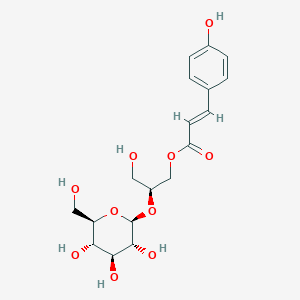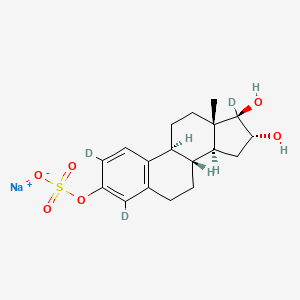
Estriol 3-O-sulfate-d3 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estriol 3-O-sulfate-d3 (sodium): is a deuterated form of estriol sulfate, a naturally occurring estrogen metabolite. This compound is often used in scientific research to study estrogen metabolism and its effects on various biological systems. The deuterium labeling helps in tracing and quantifying the compound in biological samples.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Estriol 3-O-sulfate-d3 (sodium) typically involves the sulfation of estriol with a deuterated sulfate source. The reaction is carried out under controlled conditions to ensure the selective sulfation at the 3-OH position. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of Estriol 3-O-sulfate-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: Estriol 3-O-sulfate-d3 (sodium) can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield estriol.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Estriol
Oxidation: Estrone or other oxidized derivatives
Reduction: Dihydroestriol
科学的研究の応用
Chemistry: Estriol 3-O-sulfate-d3 (sodium) is used as a tracer in studies of estrogen metabolism. The deuterium labeling allows for precise quantification and tracking of the compound in complex biological systems.
Biology: In biological research, this compound is used to study the role of estrogen sulfates in various physiological processes, including hormone regulation and reproductive health.
Medicine: Estriol 3-O-sulfate-d3 (sodium) is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of estrogen compounds. It is also used in the development of hormone replacement therapies.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target estrogen receptors. It is also used in quality control processes to ensure the purity and potency of estrogen-based medications.
作用機序
Estriol 3-O-sulfate-d3 (sodium) exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of estrogen, such as cell growth and differentiation.
類似化合物との比較
- Estrone sulfate
- Estradiol sulfate
- Estriol sulfate
Comparison: Estriol 3-O-sulfate-d3 (sodium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in biological studies. Compared to estrone sulfate and estradiol sulfate, estriol sulfate has a lower estrogenic activity but is still important in the regulation of estrogen metabolism. The deuterated form provides additional advantages in research applications, making it a valuable tool in scientific studies.
特性
分子式 |
C18H23NaO6S |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
sodium;[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O6S.Na/c1-18-7-6-13-12-5-3-11(24-25(21,22)23)8-10(12)2-4-14(13)15(18)9-16(19)17(18)20;/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23);/q;+1/p-1/t13-,14-,15+,16-,17+,18+;/m1./s1/i3D,8D,17D; |
InChIキー |
JHJBSZBEDQZYJP-FWQJRZBHSA-M |
異性体SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1OS(=O)(=O)[O-])[2H].[Na+] |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


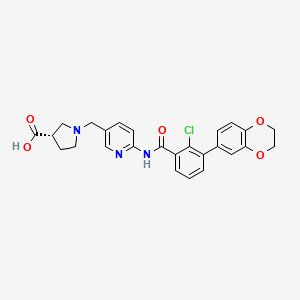
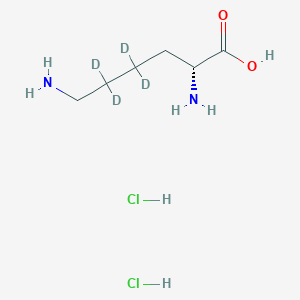

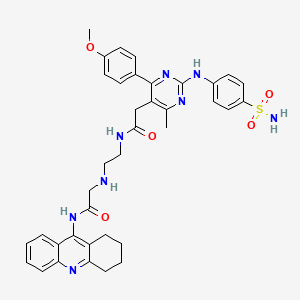
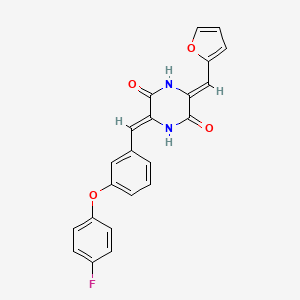

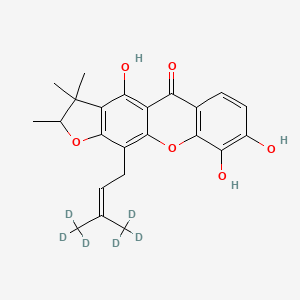
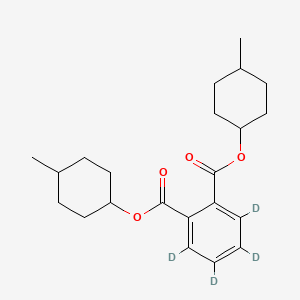
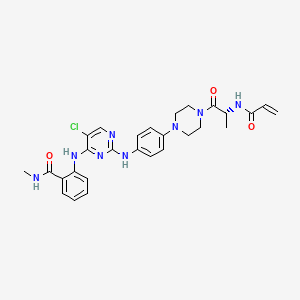
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
